Potent Anti-Proliferative Activity in Non-Small Cell Lung Cancer (NSCLC) Model: A Direct Comparative Advantage
In a head-to-head comparative study of 21 rationally designed urea and thiourea analogs (TKR01-TKR21) targeting the K-Ras protein, 1,3-bis[4-(trifluoromethyl)phenyl]thiourea, designated as compound TKR15, demonstrated superior anti-proliferative activity against the A549 human lung adenocarcinoma cell line. Its IC50 value of 0.21 µM represents a potent and quantifiable differentiation from other analogs within the same series, which exhibited a range of activities [1].
| Evidence Dimension | Anti-proliferative activity (IC50) |
|---|---|
| Target Compound Data | 0.21 µM |
| Comparator Or Baseline | 21 analogs (TKR01-TKR21) in the same structural series; specific IC50 values for other analogs were not explicitly provided but were described as less potent, with TKR15 being the most significant inhibitor. |
| Quantified Difference | TKR15 was identified as the most potent compound in the series, significantly inhibiting A549 cell proliferation. |
| Conditions | In vitro CCK-8 assay against A549 human lung adenocarcinoma cell line. |
Why This Matters
This direct head-to-head comparison demonstrates that 1,3-bis[4-(trifluoromethyl)phenyl]thiourea (TKR15) is the optimal choice within a focused analog series for investigating K-Ras inhibition in NSCLC, providing a validated and highly potent starting point for further medicinal chemistry optimization.
- [1] Zhang, Y., Meng, X., Tang, H., Cheng, M., Yang, F., & Xu, W. (2020). Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 344-353. Biological testing revealed that compound TKR15 could significantly inhibit the proliferation of A549 cell with IC50 of 0.21 µM. View Source
